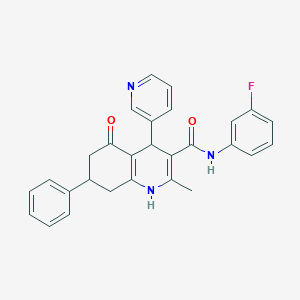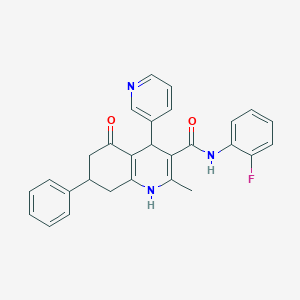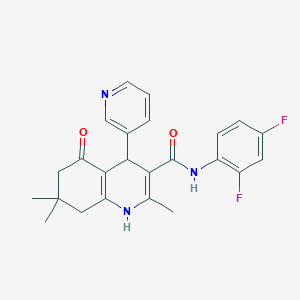![molecular formula C27H27F3N2O3 B303859 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303859.png)
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent and selective inhibitor of BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. This compound binds to the ATP-binding pocket of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in various cancer and immune cells. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In immune cells, this compound has been shown to inhibit B-cell activation, differentiation, and antibody production. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which allows for the specific inhibition of B-cell receptor signaling. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy in some disease models. This compound may also have off-target effects on other kinases, which may complicate the interpretation of some experiments.
Direcciones Futuras
There are several future directions for the development of 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the combination of this compound with other targeted therapies or immunotherapies to enhance its anti-tumor or immunomodulatory effects. Additionally, the identification of biomarkers of response to this compound may help to identify patients who are most likely to benefit from its treatment. Finally, the development of this compound analogs with improved selectivity or potency may lead to the discovery of novel therapeutic agents for cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 3-methoxyphenyl acetonitrile with 2,2,2-trifluoroethylamine to form 3-methoxyphenyl-2,2,2-trifluoroethylamine. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-4-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results as a potential treatment for chronic lymphocytic leukemia, mantle cell lymphoma, multiple myeloma, and rheumatoid arthritis. This compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration.
Propiedades
Fórmula molecular |
C27H27F3N2O3 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H27F3N2O3/c1-15-22(25(34)32-19-11-6-5-10-18(19)27(28,29)30)23(16-8-7-9-17(12-16)35-4)24-20(31-15)13-26(2,3)14-21(24)33/h5-12,23,31H,13-14H2,1-4H3,(H,32,34) |
Clave InChI |
NGJDKESZEKWEHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4C(F)(F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)



